molecular formula C11H13NO B13660102 8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No.: B13660102
M. Wt: 175.23 g/mol
InChI Key: HIHHGVGQVREQDV-UHFFFAOYSA-N
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Description

8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that belongs to the class of benzoazepines. This compound features a seven-membered nitrogen-containing ring fused with a benzene ring, making it a significant structure in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline has been used to synthesize related compounds . This reaction proceeds in a syn-selective manner without forming any detectable over-addition product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed systems and efficient hydrohalogenation methods are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

8-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H13NO/c1-8-4-5-9-10(7-8)12-6-2-3-11(9)13/h4-5,7,12H,2-3,6H2,1H3

InChI Key

HIHHGVGQVREQDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCCN2

Origin of Product

United States

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